molecular formula C14H16N4O4S B2611467 methyl 4-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)benzoate CAS No. 2178771-56-5

methyl 4-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)benzoate

Cat. No.: B2611467
CAS No.: 2178771-56-5
M. Wt: 336.37
InChI Key: FRNKYRSYPQNVTB-UHFFFAOYSA-N
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Description

The compound “methyl 4-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)benzoate” is a complex organic molecule that contains several functional groups. It has a methyl ester group attached to a benzoate moiety, a sulfonyl group attached to a pyrrolidine ring, and a 1,2,3-triazole ring .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound is instrumental in the Rhodium-Catalyzed Intramolecular C-H Bond Activation with triazoles, leading to the preparation of stereodefined pyrrolidines and other cyclic compounds. This method emphasizes the compound's utility in generating cis-N-sulfonyl-2-aryl-3-[(sulfonylimino)methyl]pyrrolidines with high yield and stereoselectivity, showcasing its versatility in synthesizing complex molecular structures (Senoo, Furukawa, Hata, & Urabe, 2016).
  • Additionally, the compound serves as a key intermediate in the synthesis of 4-(trifluoromethyl)pyrrolidines containing various sulfonyl and phosphonyl groups. This application highlights its contribution to producing novel pyrrolidine derivatives, which are crucial for further chemical and pharmaceutical research (Markitanov, Timoshenko, Shermolovich, Mykhalchuk, Grafova, & Grafov, 2016).

Material Science and Drug Delivery

  • In material science, polyimides with excellent thermal stability and solubility have been synthesized using unsymmetrical diamines, including derivatives of the compound. These materials demonstrate high glass transition temperatures and are stable up to temperatures above 300 and 450°C, making them suitable for high-performance applications (Ghaemy & Alizadeh, 2009).
  • The compound also finds application in drug delivery systems , where it's utilized for the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages. This innovation facilitates the delivery of biologically relevant structures, significantly enhancing their cytotoxicities against human ovarian cancer cells (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).

Green Chemistry

  • A notable application in green chemistry involves the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine , an intermediate used in the production of Dexlansoprazole. This process is marked by its operational simplicity, convergence, and environmentally benign conditions, demonstrating the compound's role in sustainable chemical synthesis (Gilbile, Bhavani, & Vyas, 2017).

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its intended use. For example, some 1,2,3-triazole derivatives have been found to exhibit various biological activities, including antibacterial, antimalarial, and antiviral activities .

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s always important to handle chemicals with care and use appropriate safety measures .

Future Directions

The future research directions for this compound would likely depend on its observed properties and potential applications. For example, if it exhibits promising biological activity, it could be further studied for potential medicinal uses .

Properties

IUPAC Name

methyl 4-[3-(triazol-2-yl)pyrrolidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-22-14(19)11-2-4-13(5-3-11)23(20,21)17-9-6-12(10-17)18-15-7-8-16-18/h2-5,7-8,12H,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNKYRSYPQNVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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